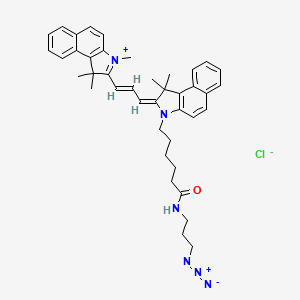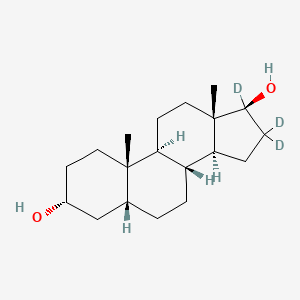
5|A-Androstan-3|A,17|A-diol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5α-Androstan-3α,17α-diol-d3 is a deuterated form of 5α-androstane-3α,17β-diol, a metabolite of testosterone. This compound is a steroid hormone that plays a significant role in various biological processes, including the regulation of androgenic and estrogenic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5α-androstan-3α,17α-diol-d3 typically involves the deuteration of 5α-androstane-3α,17β-diol. The process includes the following steps:
Hydrogenation: The starting material, 5α-androstane-3α,17β-diol, is subjected to hydrogenation in the presence of a deuterium source, such as deuterium gas (D₂).
Catalysis: A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the exchange of hydrogen atoms with deuterium atoms.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of 5α-androstan-3α,17α-diol-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of 5α-androstane-3α,17β-diol are hydrogenated using deuterium gas in industrial reactors.
Catalyst Recovery: Catalysts are recovered and recycled to minimize costs and environmental impact.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
化学反应分析
Types of Reactions
5α-Androstan-3α,17α-diol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
5α-Androstan-3α,17α-diol-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and deuterium-labeled compounds.
Biology: Investigated for its role in androgen and estrogen receptor signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to hormone imbalances, such as prostate cancer and osteoporosis.
Industry: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
作用机制
The mechanism of action of 5α-androstan-3α,17α-diol-d3 involves its interaction with androgen and estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. It has been shown to regulate the growth of the prostate gland through an estrogen receptor-mediated pathway .
相似化合物的比较
Similar Compounds
5α-Androstane-3α,17β-diol: The non-deuterated form of the compound.
3α-Androstanediol: Another metabolite of dihydrotestosterone with similar biological activities.
3β-Androstanediol: An isomer with different receptor binding affinities and biological effects.
Uniqueness
5α-Androstan-3α,17α-diol-d3 is unique due to its deuterium labeling, which makes it valuable in research applications requiring stable isotopes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .
属性
分子式 |
C19H32O2 |
|---|---|
分子量 |
295.5 g/mol |
IUPAC 名称 |
(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D |
InChI 键 |
CBMYJHIOYJEBSB-MSKBEDTQSA-N |
手性 SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
规范 SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
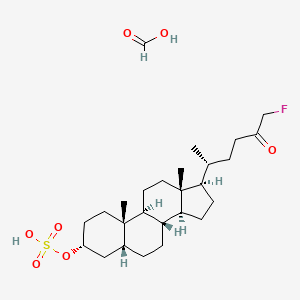
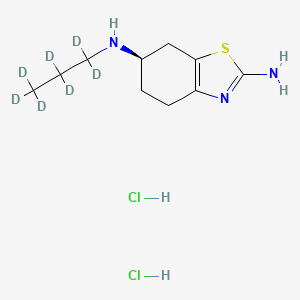

![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
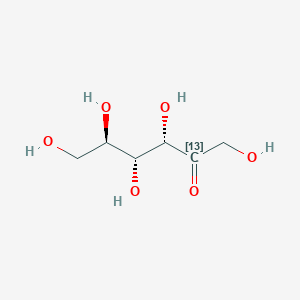
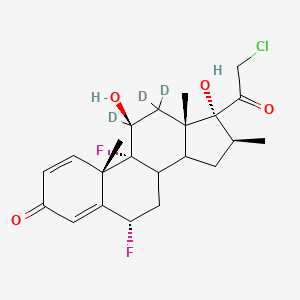

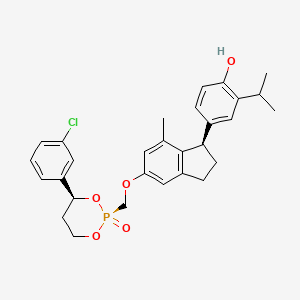

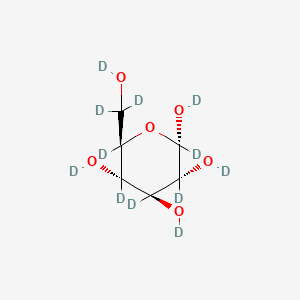
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
